Product packaging for MIBAMPATOR(Cat. No.:)

MIBAMPATOR

Cat. No.: B8537619
M. Wt: 438.6 g/mol
InChI Key: ULRDYYKSPCRXAJ-UHFFFAOYSA-N
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Description

Overview of Glutamatergic Neurotransmission and AMPA Receptors

Glutamatergic neurotransmission represents the primary mode of fast excitatory signaling within the mammalian central nervous system (CNS). cardiff.ac.ukabcam.cnnih.gov The amino acid glutamate (B1630785) functions as the principal excitatory neurotransmitter, mediating communication between neurons by binding to specific receptors located on the postsynaptic membrane. nih.govrcsb.org Glutamate acts on two main classes of receptors: ionotropic and metabotropic receptors. cardiff.ac.uknih.gov Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that, upon binding of glutamate, facilitate the rapid influx of cations, leading to depolarization of the postsynaptic neuron and the generation of excitatory postsynaptic potentials (EPSPs). abcam.cnnih.gov

There are three main subtypes of ionotropic glutamate receptors, classified based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. cardiff.ac.uknih.govmdpi.com AMPA receptors (AMPARs) are predominantly responsible for mediating the majority of fast excitatory neurotransmission in the CNS. abcam.cnwikipedia.org They are crucial for rapid neuronal communication and play a significant role in fundamental brain functions, including learning and memory. wikipedia.orgfrontiersin.org

Structurally, AMPA receptors are tetrameric complexes typically composed of four subunits (GluA1, GluA2, GluA3, and GluA4). rcsb.orgwikipedia.org Each subunit contains a ligand-binding domain that recognizes glutamate and an ion channel pore that spans the neuronal membrane. rcsb.orgwikipedia.org The subunit composition influences the receptor's functional properties, such as ion permeability and gating kinetics. wikipedia.org Upon glutamate binding, AMPA receptors undergo a conformational change that opens the ion channel, allowing the passage of ions like Na⁺ and K⁺. abcam.cnwikipedia.org A key characteristic of AMPA receptor function is rapid desensitization, a process where the channel closes quickly even in the continued presence of glutamate. rcsb.orgwikipedia.orgmdpi.com

Rationale for Allosteric Modulation of AMPA Receptors in Central Nervous System Research

Dysfunction of the glutamatergic signaling pathway has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and mood disorders. cardiff.ac.uk Given the central role of AMPA receptors in excitatory neurotransmission and synaptic plasticity, modulating their activity presents an attractive therapeutic strategy for these conditions. cardiff.ac.ukabcam.cnfrontiersin.orgresearchgate.net

Direct activation of AMPA receptors by agonists can lead to excessive neuronal excitation, potentially causing excitotoxicity and associated side effects like seizures and neurotoxicity. mdpi.comnih.govwikipedia.org This has limited the clinical utility of direct AMPA agonists. mdpi.com Allosteric modulation offers an alternative approach to influencing AMPA receptor function. Allosteric modulators bind to sites on the receptor complex distinct from the orthosteric glutamate binding site. mdpi.comwikipedia.orgplos.org Positive allosteric modulators (PAMs) enhance the receptor's response to the endogenous neurotransmitter, glutamate, without directly activating the channel themselves. mdpi.commdpi.comwikipedia.orgplos.orgresearchgate.net This mechanism is considered advantageous as it maintains the physiological, activity-dependent nature of synaptic transmission, potentially reducing the risk of widespread overexcitation and associated adverse effects. mdpi.commdpi.comwikipedia.org

AMPA-PAMs can potentiate AMPA receptor currents by influencing gating kinetics, primarily by inhibiting desensitization and/or slowing the rate of deactivation, thereby prolonging the opening time of the ion channel in the presence of glutamate. cardiff.ac.ukmdpi.commdpi.complos.orgnih.gov This enhancement of synaptic currents can facilitate synaptic transmission and plasticity, processes crucial for cognitive function and believed to be impaired in various neurological and psychiatric conditions. mdpi.comresearchgate.netplos.org

Historical Perspective on AMPA Receptor Positive Allosteric Modulators (AMPA-PAMs)

The investigation into AMPA receptor modulation has a history spanning several decades. Early research identified compounds like cyclothiazide (B1669527) and aniracetam (B1664956) as molecules capable of potentiating AMPA receptor responses. nih.gov These early compounds provided initial proof-of-concept for the feasibility of allosteric modulation of AMPARs. Cyclothiazide, for instance, is known to prevent desensitization. nih.gov

Over time, research efforts led to the discovery and development of various chemotypes of AMPA-PAMs. cardiff.ac.ukmdpi.com These modulators were broadly categorized based on their impact on AMPAR signaling into "low-impact" (Type I) and "high-impact" (Type II) potentiators. wikipedia.orgwikipedia.org Low-impact PAMs, such as CX516, generally have a less pronounced effect on AMPAR activation and may not significantly affect the half-width of the field excitatory postsynaptic potential or induce BDNF expression. wikipedia.orgmdpi.com High-impact PAMs, on the other hand, can elicit more robust increases in AMPAR signaling and may completely eliminate desensitization of certain receptor isoforms. wikipedia.orgresearchgate.netwikipedia.org The discovery of different binding sites for these modulators on the AMPA receptor complex has contributed to understanding their diverse pharmacological profiles. plos.orgnih.govnih.gov The development of the biarylalkylsulfonamide series, including compounds like LY-404187 and LY-451646, represented a step in the evolution of AMPA-PAM research, eventually leading to the investigation of dimeric structures such as LY-451395 (MIBAMPATOR). mdpi.com

Current Research Landscape of This compound (B1677121) (LY-451395)

This compound, also known by its code name LY-451395, is a chemical compound classified as a biarylpropylsulfonamide AMPA receptor potentiator. mdpi.comnih.govtandfonline.compagepressjournals.org It has been characterized as a "high-impact" AMPA-PAM, indicating its capacity for comparatively more robust potentiation of AMPA receptor signaling. wikipedia.orgwikipedia.org

Academic and pharmaceutical research involving this compound has primarily focused on understanding its pharmacological profile and evaluating its potential therapeutic applications in neurological and psychiatric disorders where glutamatergic dysfunction is implicated. cardiff.ac.ukmdpi.comresearchgate.net Investigations have explored its effects on the biophysical properties of both recombinant and native AMPA receptors, examining how it influences parameters such as current amplitude, desensitization, and deactivation in the presence of glutamate. researchgate.net Studies have also investigated its interaction with AMPA receptor auxiliary subunits, such as stargazin, which can influence the receptor's functional properties and sensitivity to PAMs. cardiff.ac.ukresearchgate.net

This compound has been evaluated in clinical trials, particularly for conditions like Alzheimer's disease. mdpi.comwikipedia.orgnih.govtandfonline.compagepressjournals.orgresearchgate.netresearchgate.netnih.govpatsnap.com These investigations aimed to assess its effects on cognitive deficits and neuropsychiatric symptoms associated with the disease, such as agitation and aggression. nih.govtandfonline.compagepressjournals.orgresearchgate.netnih.gov

Scope and Objectives of this compound Academic Investigations

Academic investigations into this compound are broadly aimed at elucidating its precise mechanism of action at the molecular and cellular levels and understanding its effects within complex neural circuits. Key objectives include:

Characterizing the binding site(s) of this compound on the AMPA receptor complex and how its binding stabilizes the receptor in an active conformation. mdpi.complos.orgnih.gov

Investigating the differential effects of this compound on AMPA receptors composed of different subunits and splice variants (flip/flop), as well as its modulation by auxiliary proteins. cardiff.ac.ukwikipedia.orgplos.orgresearchgate.net

Examining the impact of this compound on synaptic transmission and plasticity, such as long-term potentiation (LTP), in various brain regions. mdpi.complos.org

Comparing the pharmacological profile of this compound to other AMPA-PAMs, particularly in terms of potency and effects on receptor kinetics. researchgate.netmdpi.com

Exploring the effects of this compound in preclinical animal models of neurological and psychiatric conditions to understand its potential therapeutic utility and the underlying neurobiological mechanisms. cardiff.ac.ukresearchgate.netwikipedia.orgmdpi.com

While clinical trials have explored this compound's effects in human populations, academic research continues to contribute to the fundamental understanding of this compound's interaction with the glutamatergic system and its potential as a tool for probing AMPA receptor function.

Detailed Research Findings on this compound

Research has characterized this compound (LY-451395) as a high-impact AMPA receptor positive allosteric modulator. wikipedia.orgwikipedia.org Studies using recombinant AMPA receptors expressed in cell lines have shown that this compound increases glutamate-evoked current amplitudes. researchgate.net Notably, it has been found to completely eliminate desensitization in AMPA receptors containing the flip splice isoform, while slowing desensitization to varying degrees in receptors containing the flop isoform. researchgate.net this compound has also been shown to slow the deactivation of GluA receptors at saturating concentrations. researchgate.net

Investigations into the interaction of this compound with auxiliary proteins have indicated that AMPA receptors incorporating stargazin exhibit a significant slowing of deactivation by this compound compared to receptors complexed with the γ8 auxiliary protein. researchgate.net These findings suggest that the efficacy of this compound is sensitive to the specific auxiliary proteins associated with the AMPA receptor complex. researchgate.net

Studies in slice preparations from wildtype mice have corroborated findings from recombinant systems, demonstrating that this compound slows the decay of both evoked and spontaneous EPSCs. researchgate.net It was observed that this compound prolonged the decay of AMPA receptor currents to a greater extent than another PAM, PF-04958242. researchgate.net Furthermore, EPSCs at CA1 pyramidal cell synapses were slowed to a lesser degree by this compound compared to granule cell EPSCs, suggesting potential regional differences in its effects, possibly related to variations in AMPA receptor subunit composition or associated proteins. researchgate.net

Preclinical studies comparing this compound with other AMPA-PAMs, such as CX717 and LY503430, have also been conducted. One study assessing neuronal viability found that this compound, similar to LY503430, reduced neuronal viability in a dose-dependent manner at lower concentrations, unlike CX717 which did not show significant toxicity at high concentrations. mdpi.com Specifically, LY451395 reduced neuronal viability with an IC50 of approximately 2.9 μM in these in vitro experiments. mdpi.com Both this compound and LY503430 were noted to completely offset desensitization at 3 μM. mdpi.com

Clinical investigations of this compound have included trials in patients with Alzheimer's disease. mdpi.comwikipedia.orgnih.govtandfonline.compagepressjournals.orgresearchgate.netresearchgate.netnih.govpatsnap.com A Phase 2 trial evaluating its effects on cognition in patients with mild-to-moderate AD dementia did not find efficacy for cognition. wikipedia.orgnih.govtandfonline.comresearchgate.net However, a significant improvement was noted on a neuropsychiatric secondary measure. wikipedia.orgnih.govtandfonline.comresearchgate.net A subsequent Phase 2 trial specifically assessing this compound for the treatment of agitation and aggression in patients with AD did not observe significant benefits on agitation/aggression symptoms compared to placebo, although a secondary outcome measure related to behaviors associated with prefrontal cortical dysfunction was positively affected. nih.govtandfonline.compagepressjournals.orgnih.gov this compound was also found to be beneficial in AD-related apathy in some studies. patsnap.com Despite some positive findings on secondary or specific measures, the clinical trials for cognition and agitation/aggression in AD were ultimately terminated. mdpi.comresearchgate.net

Study TypeFindingValue/ObservationSource
In vitro (Neuronal Viability)IC50 for reduction in neuronal viability~2.9 μM mdpi.com
In vitro (Desensitization)Effect on desensitization at 3 μMCompletely offset desensitization (compared to LY503430) mdpi.com
In vitro (Desensitization)Effect on flip splice isoform receptorsCompletely eliminated desensitization researchgate.net
In vitro (Desensitization)Effect on flop splice isoform receptorsSlowed desensitization to differing degrees researchgate.net
In vitro (Deactivation)Effect on deactivation at saturating concentrationsSlowed deactivation (compared to PF-04958242) researchgate.net
In vitro (Auxiliary Proteins)Sensitivity to stargazinSlowed deactivation to a significant extent when stargazin is incorporated researchgate.net
Slice Preparation (EPSC Decay)Effect on evoked and spontaneous EPSC decaysSlowed decay (more than PF-04958242) researchgate.net
Slice Preparation (EPSC Decay)Regional difference (CA1 vs Granule cells)Less slowing of EPSC decay in CA1 pyramidal cells compared to granule cells researchgate.net
Clinical Trial (AD Cognition)Efficacy on ADAS-CogNo efficacy found wikipedia.orgnih.govtandfonline.comresearchgate.net
Clinical Trial (AD NPS)Efficacy on neuropsychiatric secondary measureSignificant improvement observed wikipedia.orgnih.govtandfonline.comresearchgate.net
Clinical Trial (AD Agitation/Aggression)Efficacy on agitation/aggression symptoms (NPI-4-A/A)No significant benefits observed nih.govtandfonline.compagepressjournals.orgnih.gov
Clinical Trial (AD Agitation/Aggression)Efficacy on behaviors associated with prefrontal cortical dysfunctionPositively affected tandfonline.compagepressjournals.org
Clinical Trial (AD Apathy)Efficacy on apathyBeneficial effect observed in some studies patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O4S2 B8537619 MIBAMPATOR

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3

InChI Key

ULRDYYKSPCRXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Origin of Product

United States

Molecular Mechanism of Action and Receptor Interaction Dynamics

Direct Allosteric Modulation of AMPA Receptor Function

Positive allosteric modulators like MIBAMPATOR (B1677121) bind to sites on the AMPA receptor distinct from the primary agonist (glutamate) binding site. nih.govmdpi.com This binding event influences the receptor's conformation and function, ultimately enhancing the synaptic response mediated by AMPARs. nih.gov

Specificity of this compound Binding to Allosteric Sites

AMPA receptor PAMs bind to an allosteric site located at the interface between the subunits of the dimeric ligand-binding domain (LBD). mdpi.comnih.gov This binding pocket is described as having a symmetrical structure with central and side pockets, capable of accommodating molecules of varying sizes and chemical structures. mdpi.com While specific co-crystallography or Cryo-EM data for this compound binding were not found in the immediate search results, studies on other AMPAR PAMs indicate that these modulators bind within this LBD dimer interface. nih.govnih.gov The binding site involves interactions with residues in the LBD, and mutations in these residues can disrupt modulator function. nih.govcore.ac.uk

Modulation of Receptor Desensitization and Deactivation Properties

A key mechanism by which AMPAR potentiators enhance signaling is by slowing the processes of desensitization and deactivation. nih.govapexbt.complos.org Desensitization is the rapid closure of the ion channel despite the continued presence of the agonist, while deactivation is the closing of the channel after the removal of the agonist. core.ac.uk By inhibiting or slowing these processes, this compound prolongs the opening of the ion channel, thereby increasing the magnitude and duration of the AMPA receptor-mediated current. apexbt.complos.org Studies on other AMPAR PAMs, such as cyclothiazide (B1669527) and CX614, have shown that they can significantly slow both desensitization and deactivation kinetics. nih.gov

Subunit Selectivity Profiles (e.g., GluA1, GluA2, GluA3, GluA4)

AMPA receptors are heterotetramers typically composed of combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. nih.govwikipedia.org The subunit composition influences the receptor's functional properties, including kinetics and ion permeability. nih.govfrontiersin.orgfrontiersin.org While some AMPAR PAMs show differential effects on splice variants (flip/flop), the search results did not provide specific detailed subunit selectivity profiles for this compound across all four subunits (GluA1, GluA2, GluA3, GluA4). However, general AMPAR PAMs can show varying degrees of potentiation depending on the subunit composition and splice variant. plos.orgacs.org The presence of the GluA2 subunit, in particular, is crucial as it typically renders the receptor impermeable to calcium ions due to RNA editing. nih.govfrontiersin.org

Ligand-Binding Domain (LBD) Interactions and Conformational Changes

The LBD of each AMPA receptor subunit forms a "clamshell" structure that closes around the agonist. nih.gov Positive allosteric modulators bind at the interface between the LBD dimers. mdpi.comnih.gov

Structural Insights from Co-crystallography or Cryo-EM (if available in literature for this compound or close analogs)

While direct structural data (co-crystallography or Cryo-EM) for this compound bound to the AMPA receptor was not found in the provided search results, structural studies on other AMPAR PAMs provide insights into the general binding site and induced conformational changes. Co-crystal structures of the GluA2 LBD with PAMs like aniracetam (B1664956) and CX614 show binding within the dimer interface, adjacent to the "hinge" region of the LBD clamshell. nih.gov This binding is thought to stabilize the closed-cleft, agonist-bound conformation of the LBD, thereby slowing deactivation. nih.gov Cryo-EM studies of full-length AMPA receptors in complex with auxiliary proteins like TARPs and positive allosteric modulators have revealed how these modulators can influence the conformation of the LBD gating ring and stabilize the activated state of the receptor. biorxiv.orgnih.gov These studies highlight the dynamic nature of the AMPA receptor complex and how allosteric modulators can influence the interplay between different domains. cam.ac.ukyoutube.com

Identification of Key Residues Involved in Allosteric Modulation

Positive allosteric modulators of AMPA receptors are understood to bind at the interface between the subunits within the dimeric ligand-binding domain of the receptor. mdpi.com While specific key residues for this compound's interaction have not been explicitly detailed in the available literature, studies on other AMPAR potentiators, such as LT-102, indicate binding to the allosteric site formed by the intradimer interface, specifically within the GluA2 subunit. nih.gov Analysis of the binding modes of various AMPAR PAMs suggests a conserved central subpocket within this interface plays a key role, mediated by interactions with amino acid residues and a network of water molecules. mdpi.com Further research is required to precisely map the key residues involved in this compound's specific allosteric interaction with the AMPA receptor complex.

Influence on Synaptic Plasticity Mechanisms

AMPA receptors are fundamental to synaptic plasticity, the process by which synapses strengthen or weaken over time, underlying learning and memory. wikiwand.comwikipedia.orgresearchgate.net As an AMPAR potentiator, this compound influences these mechanisms by enhancing glutamatergic synaptic transmission. nih.govresearchgate.net

Effects on Long-Term Potentiation (LTP) in Preclinical Models

Long-term potentiation (LTP) is a widely studied form of synaptic plasticity characterized by a sustained increase in synaptic strength following high-frequency stimulation. AMPA receptors play a crucial role in the induction and expression of LTP, with the synaptic incorporation of AMPARs being essential for this process. nih.govwikiwand.comwikipedia.org AMPAR potentiators, including both high-impact and low-impact ampakines, have been shown to augment the induction of LTP in preclinical models, a process considered critical for learning and memory. mdpi.com While direct electrophysiological data specifically demonstrating this compound's facilitation of LTP in preclinical models was not explicitly found, its classification as a high-impact AMPAR potentiator wikipedia.org strongly suggests that it would enhance LTP, consistent with the known effects of other compounds in this class. AMPA receptor impairment has been reported to disrupt LTP in the hippocampus. nih.gov

Effects on Long-Term Depression (LTD) in Preclinical Models

Information specifically detailing the effects of this compound on Long-Term Depression (LTD) in preclinical models was not available in the consulted sources.

Modulation of Synaptic Transmission and Excitatory Postsynaptic Currents (EPSCs)

This compound has been utilized in electrophysiological studies to characterize AMPAR synaptic and single-channel currents in brain slices from adult rats and non-human primates. patsnap.comresearchgate.net These studies demonstrate that this compound can be used to assess the responses of native AMPARs and measure AMPAR-driven excitatory postsynaptic currents (EPSCs). patsnap.comresearchgate.net AMPA receptor potentiators like this compound augment glutamatergic synaptic responses, which control fast synaptic transmission, by slowing the desensitization process and thereby enhancing AMPA receptor signaling. nih.govresearchgate.net Electrophysiological techniques, such as whole-cell patch-clamp recordings, are standard methods for measuring AMPAR-mediated EPSC amplitude and paired-pulse ratio, providing insights into the compound's influence on synaptic transmission dynamics. nih.gov

Downstream Intracellular Signaling Cascades

Activation of AMPA receptors initiates downstream intracellular signaling cascades that contribute to various neuronal functions, including synaptic plasticity. wikipedia.org

Effects on Intracellular Calcium Dynamics (e.g., in cultured neurons)

Synaptic activity and fluctuations in intracellular calcium levels play a significant role in regulating the intracellular transport of newly synthesized AMPARs in cultured neurons. nih.govu-bordeaux.fr Changes in intracellular Ca2+ concentrations have been shown to strongly modulate the transport of GluA1-containing vesicles, with elevated calcium levels potentially slowing or arresting vesicle movement. nih.govu-bordeaux.fr While a direct, specific study detailing this compound's immediate effects on intracellular calcium dynamics in cultured neurons was not found, the potentiation of AMPAR activity by this compound would be expected to influence calcium influx through calcium-permeable AMPA receptors (if present) and indirectly through the depolarization-dependent activation of NMDA receptors and voltage-gated calcium channels, thereby impacting intracellular calcium concentrations and related downstream signaling events that regulate processes like receptor trafficking. biorxiv.orgnih.gov Studies on related compounds have employed calcium influx assays in cultured neurons to assess their activity. nih.gov

Activation of Protein Kinases and Phosphatases

The modulation of AMPA receptor activity by compounds like this compound can indirectly influence the activity of various intracellular signaling pathways, including those involving protein kinases and phosphatases. Protein phosphorylation, regulated by the balance between protein kinases (which add phosphate (B84403) groups) and protein phosphatases (which remove them), is a critical post-translational modification that controls protein activity, localization, and interactions. mdpi.comnih.gov

While direct studies specifically detailing this compound's impact on protein kinases and phosphatases are limited in the provided search results, the broader context of AMPA receptor potentiation suggests potential downstream effects. AMPA receptor activation is known to trigger intracellular signaling cascades that can involve various kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and members of the MAPK family (e.g., ERK1/2), which play roles in synaptic plasticity and neuronal function. mdpi.comnih.gov Similarly, protein phosphatases like PP1 and PP2A are crucial regulators of synaptic plasticity and can be influenced by the state of synaptic activity. nih.govfrontiersin.orgmdpi.com The enhanced AMPA receptor signaling induced by this compound could theoretically lead to altered activity or phosphorylation states of these enzymes, thereby influencing downstream cellular processes.

Modulation of Neurotrophic Factor Expression (e.g., BDNF) in In Vitro and In Vivo Preclinical Systems

Activation of AMPA receptors has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in both in vitro and in vivo systems. nih.gov BDNF is a crucial neurotrophic factor involved in neuronal growth, survival, and synaptic plasticity. mdpi.commdpi.comfrontiersin.org AMPA receptor potentiators, including this compound, can promote long-term changes in glutamatergic synaptic signaling and modulate trophic pathways. nih.gov

Preclinical studies have indicated that compounds with AMPA receptor potentiating activity can influence BDNF levels. For instance, another AMPA receptor PAM, HBT1, showed neurotrophic properties and increased BDNF levels in primary neurons in preclinical studies. mdpi.com While direct experimental data specifically on this compound's effect on BDNF expression is not extensively detailed in the provided results, the established link between AMPA receptor activation and BDNF expression in preclinical models suggests that this compound, as a potent AMPA receptor potentiator, would likely influence BDNF levels in similar systems. Activation of AMPA receptors is capable of increasing BDNF expression in vitro and in vivo. nih.gov This modulation of neurotrophic factor expression is considered a potential mechanism through which AMPA receptor potentiators could exert therapeutic effects in neurological conditions. nih.gov

Table 1: Key Information on this compound

PropertyValueSource
Developmental Code NameLY-451395 wikipedia.orgpharmakb.com
Chemical ClassBiarylpropylsulfonamide wikipedia.org
Primary MechanismPositive Allosteric Modulator (PAM) of AMPA Receptor wikipedia.orgpharmakb.com
PubChem CID9889366 wikipedia.orguni.lu
Molecular FormulaC21H30N2O4S2 wikipedia.orguni.lu
Molar Mass438.60 g/mol wikipedia.org
CAS Number375345-95-2 wikipedia.orgpharmakb.com

Table 2: Preclinical Findings Related to AMPA Receptor Potentiation and Neurotrophic Factors

Area of StudyKey FindingIn Vitro/In VivoSource
AMPA Receptor ActivationCapable of increasing BDNF expression.In Vitro, In Vivo nih.gov
AMPA Receptor PotentiatorsCan promote long-term changes in glutamatergic synaptic signaling and modulate trophic pathways.Not specified nih.gov
HBT1 (related compound)Showed neurotrophic properties and increased BDNF levels.In Vitro mdpi.com

Preclinical Pharmacodynamics and Efficacy in Animal Models

Behavioral Phenotype Modulation

Studies in animal models have explored Mibampator's capacity to modulate a range of behaviors, particularly those relevant to cognitive function and neuropsychiatric conditions.

Enhancement of Cognitive Functions (e.g., learning, memory) in Rodent Models

High-impact AMPAR potentiators, including This compound (B1677121), have been shown to enhance cognition and memory in animals at low doses. wikipedia.org For instance, this compound has demonstrated cognitive-enhancing effects on place learning in mice. medkoo.com While AMPA receptor modulators have been investigated as cognitive enhancers, their clinical translation has faced challenges. researchgate.net

Amelioration of Deficits in Animal Models of Neurological Disorders (e.g., ethanol-induced deficits)

This compound has shown efficacy in reversing the central effects of acute ethanol (B145695) intoxication in rats. cenmed.commedchemexpress.com Specifically, this compound significantly and dose-dependently reversed ethanol-induced deficits in both motor coordination and performance in operant tasks where animals were trained to press a lever for food reward. cenmed.commedchemexpress.com Ethanol is known to disrupt memory and learning in animal models, affecting the hippocampus and cholinergic neurons and interfering with the glutamatergic system at higher doses. ecronicon.netnih.gov

Model/DeficitSpeciesThis compound EffectCitation
Ethanol-induced deficitsRatReversed deficits in motor coordination and operant task performance cenmed.commedchemexpress.com

Impact on Affective Behaviors in Preclinical Stress Models

Animal models of stress, such as chronic mild stress (CMS) and social defeat stress, are used to study affective behaviors resembling aspects of human depression and anxiety. unifr.chsbu.ac.irnih.gov These models can induce behavioral changes including anhedonia, social avoidance, despair, and anxiety. sbu.ac.irnih.gov While the search results mention the use of stress models to study affective behaviors and the impact of stress on cognitive processes and affective deficits unifr.chsbu.ac.irnih.govmdpi.comscielo.br, specific data on this compound's impact on affective behaviors within these preclinical stress models was not prominently found in the provided snippets. However, this compound was under development for agitation/aggression in Alzheimer's disease, and a clinical trial showed improvement on a neuropsychiatric measure (FrSBe) which includes domains related to apathy and executive dysfunction. wikipedia.orgnih.gov While this is clinical data, it suggests a potential impact on behaviors that can be altered in stress models.

Neurodevelopmental Animal Models (if applicable)

Neurodevelopmental disorders (NDDs) are complex conditions affecting brain development, and animal models, including rodents, are used to study their mechanisms and evaluate potential therapies. frontiersin.orgmq.edu.auusp.br These models can exhibit behavioral and functional alterations. frontiersin.org While the search results discuss the use of animal models in neurodevelopmental research and the implication of genes related to glutamate (B1630785) receptors in NDDs tcdb.org, there is no specific information within the provided snippets detailing preclinical studies of this compound in neurodevelopmental animal models.

Neurophysiological Correlates of Efficacy

Investigating the neurophysiological effects of this compound in animals helps to understand the neural basis of its observed behavioral effects.

Electroencephalography (EEG) and Evoked Potential Studies in Animals

Electroencephalography (EEG) and evoked potentials (EPs) are techniques used to measure electrical activity in the brain and assess neural responses to stimuli in animals. mdpi.comkce.fgov.beresearchgate.net These methods can provide insights into how compounds like this compound modulate neuronal network activity and synaptic transmission. AMPA receptor potentiators are known to augment glutamatergic synaptic responses. nih.gov Studies in rats have utilized techniques like recording local field potentials (EEG) and evoked field potentials to assess the effects of compounds on cortical oscillation and synaptic plasticity. researchgate.net While the provided search results discuss the use of EEG and evoked potentials in animal studies and the neurophysiological effects of AMPAR potentiators nih.govmdpi.comkce.fgov.beresearchgate.netresearchgate.net, specific detailed findings of this compound's effects in animal EEG and evoked potential studies were not extensively available in the provided snippets.

Local Field Potential (LFP) Analysis in Specific Brain Regions

Studies investigating the effects of this compound (LY451395) on local field potentials (LFPs) in specific brain regions of animal models have been conducted. Research in urethane-anesthetized rats, focusing on subiculum-medial prefrontal cortex (mPFC) interactions, evaluated the effects of LY451395 on LFP oscillations. Findings indicated that LY451395 influenced LFP oscillations in the mPFC researchgate.net. The evaluation also included effects on paired-pulse facilitation (PPF), which can provide insights into presynaptic release probability researchgate.net.

Neuronal Firing Pattern Modulation

While direct detailed analysis of specific neuronal firing patterns (e.g., burst firing, tonic firing) modulated by this compound in animal models is not extensively detailed in the available search results, its action as an AMPAR potentiator suggests an influence on excitatory neurotransmission and, consequently, neuronal activity. This compound (LY451395) has been shown to facilitate long-term potentiation (LTP) in mouse hippocampal slices researchgate.net. LTP is a persistent strengthening of synapses based on recent patterns of activity, which is closely linked to changes in neuronal firing efficacy. Preclinical rodent studies with this compound also raised concerns for tremor and convulsions, which can be indicative of altered neuronal excitability nih.gov.

Immunohistochemical and Molecular Biomarker Alterations in Animal Brains

Preclinical investigations have explored the impact of this compound on certain molecular biomarkers in the brains of animal models.

Synaptic Protein Expression Changes

Studies in mouse hippocampal slices treated with LY451395 (this compound) have demonstrated an increase in brain-derived neurotrophic factor (BDNF) protein levels researchgate.net. BDNF is a crucial neurotrophic factor involved in synaptic plasticity, neuronal survival, and differentiation. While BDNF is not a structural synaptic protein itself, its upregulation can influence synaptic function and potentially lead to alterations in synaptic protein expression over time.

Neurotransmitter Release Profiles

Information specifically detailing the direct effects of this compound on neurotransmitter release profiles in animal models is limited in the available search results. However, the observed effects of LY451395 on paired-pulse facilitation (PPF) in the rat mPFC researchgate.net can indirectly suggest modulation of presynaptic neurotransmitter release probability. Changes in PPF are often interpreted as reflecting alterations in the mechanisms governing the release of neurotransmitters from the presynaptic terminal.

Preclinical Pharmacokinetics and Metabolism in Animal Models

Absorption, Distribution, and Excretion (ADE) Profiles in Preclinical Species

Studies in preclinical species have provided insights into how Mibampator (B1677121) and related AMPA receptor positive allosteric modulators (AMPAR PAMs) are handled by the body. While specific comprehensive ADE data for this compound across multiple species is not extensively detailed in the immediately available literature, information on related compounds within the same class offers valuable context.

Oral Bioavailability in Animal Models

Oral bioavailability is a key pharmacokinetic parameter indicating the proportion of an orally administered dose that reaches the systemic circulation. For AMPAR PAMs, including compounds structurally related to this compound, oral administration has been investigated in animal models.

Data from studies on related AMPAR modulators demonstrate variability in oral bioavailability across different preclinical species. For example, one compound (compound 9) showed good oral bioavailability in rats, dogs, and monkeys. cardiff.ac.uk

Table 1: Oral Bioavailability of a Related AMPAR Modulator (Compound 9) in Preclinical Species

SpeciesOral Bioavailability (%)Source
Rat51 to 61 cardiff.ac.uk
Dog51 to 61 cardiff.ac.uk
Monkey51 to 61 cardiff.ac.uk

Some modulators within the class have exhibited moderate to low oral bioavailability, ranging from 2% to 54%. cardiff.ac.uk Rapid absorption, with peak plasma concentrations occurring between 0.5 and 1 hour, has been observed for a related compound (compound 10) in four species (rat, dog, minipig, and monkey). cardiff.ac.uk

Tissue Distribution and Brain Penetration (e.g., CSF concentrations in animals)

Understanding the distribution of a compound to various tissues, particularly the brain, is critical for centrally acting drugs like this compound. This compound has demonstrated the ability to cross the blood-brain barrier (BBB) in preclinical species. cenmed.com

Previous research indicated that this compound could cross the BBB after administration, with cerebrospinal fluid (CSF) concentrations being approximately 2% of plasma concentrations. nih.gov This suggests that while this compound does distribute to the central nervous system (CNS), the concentration in the CSF is significantly lower than in systemic circulation.

Studies with related AMPAR PAMs have also provided insights into tissue distribution and brain penetration. A related compound (compound 10) showed good tissue distribution with a volume of distribution at steady state exceeding the total body water in four species (rat, dog, minipig, and monkey). cardiff.ac.uk Another compound (compound 25) exhibited high CNS exposure, indicated by a brain:blood AUC ratio of 1.3 in a rat pharmacokinetic assay, suggesting high permeability. cardiff.ac.uk Furthermore, modifications to related compounds (compounds 21 and 22) that resulted in lower polar surface area led to significantly improved brain to blood ratios in rat in vivo pharmacokinetic studies. cardiff.ac.uk

Table 2: Brain Penetration Metrics for this compound and Related AMPAR Modulators in Animal Models

CompoundSpeciesMetricValueSource
This compoundNot specifiedCSF:Plasma Ratio~2% nih.gov
Related Modulator (Cpd 25)RatBrain:Blood AUC Ratio1.3 cardiff.ac.uk
Related Modulator (Cpd 21)RatBrain:Blood Ratio1.5 cardiff.ac.uk
Related Modulator (Cpd 22)RatBrain:Blood Ratio1.4 cardiff.ac.uk

Note: This table compiles available data on brain penetration for this compound and related compounds. The this compound data refers to CSF concentration relative to plasma. The other data points represent brain:blood ratios or AUC ratios for related modulators. This table is intended to be interactive.

Elimination Pathways and Half-Life in Animal Models

The elimination of a drug from the body occurs through various pathways, and the half-life dictates the duration of exposure. For some AMPAR modulators, including those structurally similar to this compound, short half-lives ranging from 0.5 to 1.6 hours have been reported. cardiff.ac.uk Another related compound (PF-04778574) demonstrated a moderate mean half-life of 3.4 hours in monkeys. cardiff.ac.uk While specific details on this compound's primary elimination pathways in animals were not extensively available, studies on related compounds suggest that metabolic clearance plays a significant role.

Metabolic Pathways and Metabolite Identification in Animal Tissues

Drug metabolism, primarily occurring in the liver, transforms compounds into metabolites that can be more easily eliminated from the body. Understanding these pathways and identifying metabolites is crucial for assessing potential activity or toxicity of the transformed products.

Role of Cytochrome P450 Enzymes (CYPs) and Other Enzymes in Animal Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a central role in the metabolism of many drugs and endogenous compounds in the liver and other tissues. mdpi.com, nih.gov Their involvement in the metabolism of AMPAR PAMs has been investigated.

In vitro metabolite identification studies using microsomes from various species, including rat, dog, and monkey, have been conducted for related compounds like compound 9. cardiff.ac.uk These studies help to understand the enzymatic processes involved in the initial metabolic transformations. While specific CYP enzymes responsible for this compound metabolism in animal models were not explicitly detailed in the search results, studies on related compounds provide relevant information. For instance, hepatic turnover of a related compound (compound 11) in humans was indicated to be predominantly mediated by CYP2C19 and CYP3A4, based on studies using recombinant human CYP isoforms. cardiff.ac.uk Furthermore, a related AMPAR modulator (compound 9) showed weak activation of PXR in both rats and humans, suggesting a low potential for inducing CYP3A4. cardiff.ac.uk Another compound (compound 25) was found to be devoid of significant CYP450 inhibitory activity. cardiff.ac.uk These findings highlight the relevance of CYP enzymes in the metabolism of this class of compounds in animal models and the potential for species differences.

Beyond CYPs, other enzymes can also contribute to drug metabolism. Incubation of this compound with Actinoplanes missouriensis, a bacterium known for its metabolic capabilities, generated several metabolites that were also detected in in vivo metabolism studies of preclinical species. cenmed.com, medchemexpress.com, medchemexpress.com This suggests that enzymatic pathways present in this microorganism share similarities with some of the metabolic routes in animals.

Identification and Characterization of Major Metabolites in Preclinical Species

Identifying and characterizing the metabolites formed in preclinical species is essential for understanding the metabolic fate of a compound. For a related AMPAR modulator (compound 9), a metabolite identification study using in vitro microsomes from rat, dog, and monkey revealed the presence of five metabolites, generally at low abundance relative to the parent compound. cardiff.ac.uk

One major metabolic pathway identified for compound 9 was the hydroxylation of the aliphatic part of the indane ring, which resulted in a major metabolite observed across all species tested (rat, dog, and monkey microsomes). cardiff.ac.uk Oxidation of the isopropyl moiety was also detected but represented a minor metabolic route for compound 9. cardiff.ac.uk Aryl hydroxylation was another metabolic pathway identified, although it was only significant in rat microsomes for compound 9. cardiff.ac.uk

The fact that metabolites detected in in vivo preclinical studies of this compound were also generated by Actinoplanes missouriensis incubation indicates that some of the major metabolites in animals have been identified, although their specific chemical structures and comprehensive characterization were not detailed in the provided search results. cenmed.com, medchemexpress.com, medchemexpress.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Systems

Understanding the relationship between the concentration of this compound in biological systems and its observed pharmacological effects is crucial for characterizing its activity. Preclinical PK/PD studies in animal models have explored this relationship, particularly concerning the correlation between exposure levels and behavioral or physiological outcomes.

Correlation of Plasma/Brain Exposure with Pharmacological Effects in Animals

Establishing a direct correlation between plasma or brain exposure levels of a compound and its pharmacological effects in animal models is a key aspect of PK/PD characterization. For AMPAR potentiators like this compound, the target site is in the central nervous system (CNS), making brain exposure particularly relevant.

While detailed quantitative data specifically linking this compound's plasma or brain concentrations to precise levels of pharmacological effect in preclinical models were not extensively available in the reviewed literature, the general principle of AMPAR potentiators' activity is concentration-dependent. High-impact AMPAR potentiators are known to enhance AMPAR signaling, and their effects, both beneficial and adverse, are related to the level of potentiation achieved. wikipedia.org

Studies on related AMPAR modulators have provided some context for the relationship between brain exposure and effects within this class of compounds. For instance, a different AMPAR modulator was reported to induce procognitive effects in non-human primates at an unbound brain concentration (Cb,u) of approximately 0.35 nM. cardiff.ac.uk Higher unbound brain concentrations of a related modulator were associated with motor deficits and convulsions in different animal species, with varying thresholds across mice, dogs, and monkeys. cardiff.ac.uk Although these findings are not directly from this compound studies, they illustrate the concept of a concentration-dependent spectrum of effects for high-impact AMPAR PAMs.

Preclinical studies with this compound in rodents did raise concerns for potential tremor and convulsions, suggesting that certain exposure levels in these models were associated with adverse neurological effects. nih.gov The challenge in definitively linking plasma exposure to central pharmacological effects in some studies, even in clinical settings, highlights the complexity of assessing target engagement for CNS-acting drugs. nih.gov

Dose-Response Characterization in Animal Models

Dose-response studies in animal models are fundamental to understanding the relationship between the administered dose of a compound and the magnitude of the observed pharmacological response. Preclinical evaluations of this compound have demonstrated dose-dependent effects in specific behavioral paradigms.

In studies investigating the effects of this compound on ethanol-induced intoxication in rats, this compound was shown to significantly and dose-dependently reverse deficits in motor coordination and performance in an operant task. cenmed.commedchemexpress.comprobes-drugs.orgarctomsci.commedchemexpress.com This indicates that increasing doses of this compound led to a greater reversal of the ethanol-induced impairments in these animal models.

The broader class of high-impact AMPAR potentiators, to which this compound belongs, is characterized by a dose-dependent profile where lower doses can enhance cognition and memory, while higher doses may lead to motor coordination disruptions, convulsions, and neurotoxicity. wikipedia.org This general pattern of dose-dependent effects is a critical consideration in the preclinical evaluation of these compounds.

While specific dose-response curves with detailed efficacy and safety margins for this compound across various preclinical models were not comprehensively detailed in the available information, the reported dose-dependent reversal of ethanol (B145695) effects in rats provides direct evidence of a clear relationship between the administered dose and the pharmacological outcome in a relevant animal model.

The preclinical PK/PD characterization of this compound, particularly the observed dose-dependent effects in behavioral models, contributed to the understanding of its pharmacological profile in animals.

Synthetic Methodologies and Chemical Derivatization for Research

Established Synthetic Routes for MIBAMPATOR (B1677121)

Based on the available information, detailed, established synthetic routes specifically for this compound (LY-451395) for research purposes are not explicitly described with step-by-step procedures, key intermediates, or optimized conditions in the provided search results. This compound is identified by its chemical structure and IUPAC name, indicating a defined chemical entity wikipedia.orguni.ludrugbank.com.

Specific key reaction steps and intermediate compounds involved in the synthesis of this compound were not detailed in the provided search results. The compound's structure, N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide, suggests a synthesis involving the formation of biphenyl (B1667301), propyl, and sulfonamide moieties wikipedia.orguni.ludrugbank.com. General synthetic strategies for constructing such complex organic molecules often involve coupling reactions, functional group transformations, and amine or alcohol alkylations, but the precise sequence and reagents for this compound are not specified.

The optimization of synthetic yields and purity is critical for producing research-grade material. While specific optimization strategies for this compound synthesis were not found, achieving high purity for research compounds typically involves techniques such as chromatography (e.g., HPLC) and crystallization numberanalytics.com. Analytical methods, such as LC-API/MS/MS, can be used to determine the concentration and assess the purity of this compound nih.gov.

Key Reaction Steps and Intermediate Compounds

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are important for structure-activity relationship studies and the exploration of chemical space around the core structure. The biarylpropylsulfonamide structure of this compound provides a scaffold for generating related compounds wikipedia.org.

Rational design strategies for exploring the chemical space around AMPAR modulators like this compound often involve modifying different parts of the molecule to investigate their impact on activity, selectivity, and pharmacokinetic properties mdpi.comnih.gov. This can include alterations to the biphenyl system, the propyl linker, or the sulfonamide groups. Strategies may be guided by computational modeling or insights gained from studying other compounds in the same class nih.govresearchgate.netresearchgate.net.

Novel synthetic approaches are developed to efficiently generate libraries of analogs. While specific approaches for this compound analog libraries were not detailed, the synthesis of other AMPAR modulators and related compounds has involved multi-step organic reactions, including cyclization and functional group modifications mdpi.comsmolecule.com. Techniques like parallel synthesis or solid-phase synthesis can be employed to create diverse sets of analogs for screening.

Rational Design Strategies for Exploring Chemical Space

Stereochemical Considerations and Enantiomeric Synthesis

This compound possesses a defined stereochemistry at one of its carbon centers, indicated as (2R) in its IUPAC name wikipedia.orguni.ludrugbank.com. Stereochemistry is a crucial aspect in the synthesis of chiral compounds for research, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles ethz.chresearchgate.netyork.ac.uk.

The synthesis of a specific enantiomer, such as the (2R) form of this compound, typically requires stereoselective synthetic methods or the resolution of a racemic mixture numberanalytics.comethz.chyork.ac.uk. Stereoselective synthesis can involve using chiral starting materials, chiral reagents, or chiral catalysts to control the stereochemical outcome of a reaction ethz.chresearchgate.netrijournals.com. Resolution techniques involve separating a mixture of enantiomers, often through the formation of diastereomeric salts or using chiral chromatography numberanalytics.comethz.chyork.ac.uk. The importance of stereochemistry is highlighted by findings that, for some related compounds, one enantiomer can be significantly more potent than the other researchgate.net.

Impact of Stereochemistry on Activity (if applicable)

Stereochemistry is applicable to this compound due to the presence of a chiral center wikipedia.orguni.lu. Research on related AMPA receptor potentiators has demonstrated that potentiating activity can be highly dependent on stereochemistry researchgate.net. For example, studies on a different class of AMPAR potentiators (cyclopentane derivatives) showed that activity was highly dependent on the stereochemistry at a specific position researchgate.net. While the direct impact of the (R) stereochemistry at the 2-position of the propyl chain in this compound on its specific activity compared to other stereoisomers is not explicitly detailed in the provided results, the general principle that stereochemistry can significantly influence the activity of AMPAR potentiators is established researchgate.net. The active isomer of the related compound LY404187, which is a racemic mixture, was identified as LY451646, indicating the importance of stereochemistry within this class of compounds researchgate.net.

Development of Stereoselective Synthetic Pathways

The development of stereoselective synthetic pathways is crucial for obtaining compounds with defined stereochemistry, especially when different stereoisomers exhibit varying biological activities rsc.orgnih.gov. General approaches to stereoselective synthesis exist, including methods for the stereoselective synthesis of biaryls and the use of chiral auxiliaries or catalysts researchgate.netrsc.orgnih.gov.

While specific details on the stereoselective synthesis of this compound are not provided in the search results, the importance of controlling stereochemistry in the synthesis of biologically active molecules like AMPAR potentiators is recognized researchgate.netrsc.orgnih.gov. The synthesis of related compounds, such as N-heteroarylcarbonylalanines which are ligands of the NMDA receptor (another type of glutamate (B1630785) receptor), has been achieved stereoselectively from chiral precursors nih.gov. These examples highlight the synthetic strategies employed to control stereochemistry in the creation of compounds targeting glutamate receptors.

Research findings on the stereochemistry of related AMPAR potentiators, such as the identification of the active isomer of LY404187, underscore the necessity of stereoselective synthesis to isolate and study the most potent and specific forms of these compounds researchgate.net.

Data Table:

While detailed quantitative data specifically on the impact of this compound's stereochemistry on activity or yields from stereoselective synthesis were not found in the search results, the principle of stereochemical dependence is noted for related compounds. A representative table structure illustrating how such data might be presented is shown below, based on findings for analogous compounds:

Compound/IsomerStereochemistryReceptor Potentiation (e.g., EC₅₀)Notes
Compound X(R)-isomerValue 1More potent isomer (Hypothetical)
Compound X(S)-isomerValue 2Less potent isomer (Hypothetical)
LY404187Racemic Mixture-Contains active isomer LY451646 researchgate.net
LY451646Specific Isomer-Active isomer of LY404187 researchgate.net

Structure Activity Relationship Sar and Computational Studies

Empirical Structure-Activity Relationships of MIBAMPATOR (B1677121) and Analogs

SAR studies of this compound and its analogs have aimed to identify the key structural features responsible for their AMPA receptor potentiating activity and selectivity. This compound is described as a "high-impact" AMPAR potentiator, capable of eliciting more robust increases in AMPAR signaling compared to "low-impact" potentiators from other chemical classes. wikipedia.org

Identification of Essential Structural Motifs for AMPA Receptor Potentiation

The biarylpropylsulfonamide structure of this compound is a core motif for its activity as an AMPAR PAM. wikipedia.org This class of modulators is understood to bind to allosteric sites on the AMPA receptor. nih.gov Specifically, for dimeric structures like this compound, X-ray diffraction data suggests that the sulfonamide groups bind to symmetrical side pockets within the receptor, while the biaryl fragment occupies a central pocket. mdpi.com This binding mode appears to be similar to that of other PAMs like cyclothiazide (B1669527), which stabilize the ligand-binding domain (LBD) dimer, thereby inhibiting receptor desensitization. mdpi.comnih.gov

Influence of Substituent Variations on Potency and Selectivity

Variations in the substituents on the biarylpropylsulfonamide scaffold have been explored to optimize potency and selectivity. While specific detailed data on a wide range of this compound analogs and their precise activity changes upon substitution were not extensively detailed in the search results, the literature indicates that SAR studies were carried out on analogs derived from the initial biarylalkylsulfonamide modulators. nih.gov For instance, LY-404187 (a racemate) and its (R)-isomer LY-451646 were identified as promising compounds with high activity and selectivity. nih.gov The fact that replacing the biaryl fragment with alkyl chains of different lengths does not necessarily decrease activity suggests flexibility in the linker region of such compounds. mdpi.com The modulatory activity of PAMs like this compound can also be significantly influenced by the presence of auxiliary proteins, such as transmembrane AMPAR regulatory proteins (TARPs), associated with the receptor complexes. researchgate.netresearchgate.netresearchgate.net For example, AMPARs incorporating the stargazin/γ2 TARP showed significantly slower deactivation compared to those incorporating γ8 TARP when modulated by this compound and another PAM, PF-04958242 (pesampator). researchgate.netresearchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry techniques, including molecular docking and molecular dynamics simulations, have been employed to gain insights into the interaction of this compound and other AMPAR PAMs with the receptor at a molecular level. researchgate.netmdpi.comnih.govnih.govresearchgate.netaston.ac.uk

Molecular Docking Simulations of this compound-AMPA Receptor Interactions

Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand within a receptor's binding site. For AMPAR PAMs, including those structurally related to this compound, docking studies have been used to propose binding modes within the allosteric site located at the interface of the LBD dimer. mdpi.comnih.govnih.gov These simulations support the empirical SAR findings, suggesting how different parts of the molecule interact with specific residues or regions within the binding pocket. mdpi.comnih.gov The predicted binding site for PAMs like this compound is located at the interface of the LBD dimer, contributing to the stabilization of the receptor's active state. mdpi.comnih.govnih.gov

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability and Conformational Changes

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the conformational changes induced by ligand binding. MD simulations have been used to refine the binding modes predicted by docking studies for AMPAR PAMs. mdpi.comresearchgate.net These simulations can illustrate how the interaction with the modulator affects the flexibility and dynamics of the AMPA receptor, potentially explaining the mechanism by which these compounds potentiate receptor activity, such as by stabilizing the open or desensitized states. mdpi.comresearchgate.net For example, MD simulations have been used to demonstrate that the conformational stabilization of a protein molecule in its closed form can be correlated with ligand activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural descriptors of compounds with their biological activity. While specific detailed QSAR models for this compound were not extensively found, QSAR studies are a common approach in the discovery and optimization of AMPAR ligands. nih.govresearchgate.netresearchgate.netresearchgate.netaston.ac.ukgoogleapis.com QSAR models can help identify the key physicochemical and structural properties that influence the potency and selectivity of AMPAR PAMs, guiding the design of novel analogs with improved properties. researchgate.net Platforms like the Online Chemical Modeling Environment (OCHEM) are utilized for performing QSAR studies, aiming to automate and simplify the process and share predictive models. researchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

This compound (LY-451395) is a positive allosteric modulator (PAM) of the AMPA receptor (AMPAR), an ionotropic glutamate (B1630785) receptor wikipedia.orgpharmakb.com. Its development reached phase II clinical trials before being discontinued (B1498344) wikipedia.orgpharmakb.com. This compound is classified as a biarylpropylsulfonamide AMPA receptor potentiator nih.gov.

The investigation into the structure-activity relationships (SAR) of AMPA receptor PAMs, including compounds like this compound, is crucial for understanding how structural features influence their activity and for the design of novel modulators mdpi.com. Computational approaches, such as pharmacophore modeling and virtual screening, play a significant role in these studies by helping to identify key molecular features required for binding and activity and by facilitating the search for new compounds with desired properties mdpi.comnih.govmdpi.comresearchgate.net.

Pharmacophore modeling aims to define the essential steric and electronic features that a molecule must possess to interact with a specific biological target mdpi.comnih.gov. While general principles for the molecular design of AMPAR PAMs are still being developed, structure-activity relationships have been identified within individual series of compounds mdpi.com. Studies involving molecular modeling, including pharmacophore analysis, have been utilized to rationalize the binding modes of modulators with the AMPA receptor mdpi.com.

For this compound, structural data, such as X-ray diffraction data, have indicated that its sulfonamide groups bind to symmetrical side pockets of the dimeric ligand-binding domain of the GluA2 AMPA receptor, while the biaryl fragment occupies the central pocket mdpi.com. This understanding of the binding mode is fundamental for developing pharmacophore models that represent the spatial arrangement of chemical features necessary for potentiation activity.

Virtual screening approaches utilize computational methods to search large databases of chemical compounds for potential drug candidates that match a defined pharmacophore model or exhibit favorable docking scores to the target protein mdpi.comnih.govmdpi.comresearchgate.net. These techniques can significantly accelerate the identification of novel lead compounds for further SAR studies and experimental validation researchgate.net.

While specific detailed research findings on pharmacophore modeling and virtual screening studies solely focused on this compound were not extensively detailed in the provided search results, the principles of these methods are broadly applied in the discovery and optimization of AMPA receptor modulators mdpi.commdpi.comnih.govmdpi.comresearchgate.net. The SAR studies on biarylalkylsulfonamide modulators, the class to which this compound belongs, have involved creating analogs and conducting detailed SAR evaluations based on initial active compounds found through high-throughput screening mdpi.com. Computational methods, including molecular docking and molecular dynamics simulations, have been used to rationalize the results of SAR studies and understand the interactions between modulators and the AMPA receptor mdpi.comresearchgate.net.

The application of pharmacophore modeling and virtual screening in the context of AMPAR PAMs like this compound would typically involve:

Developing pharmacophore models based on the known active compounds and their interactions with the receptor, potentially utilizing structural data such as that available for this compound's binding mode mdpi.commdpi.comnih.gov.

Validating the predictive power of the generated pharmacophore models using known active and inactive compounds mdpi.comnih.gov.

Using the validated pharmacophore models as queries to screen large chemical databases to identify molecules that possess the required features for AMPAR potentiation mdpi.comnih.govresearchgate.net.

Further evaluating the identified hits through molecular docking and potentially molecular dynamics simulations to assess their binding affinity and stability within the AMPA receptor binding site mdpi.commdpi.comresearchgate.net.

Selecting promising compounds for synthesis and experimental testing to validate the computational predictions and further refine the SAR mdpi.comresearchgate.net.

Analytical and Methodological Advancements in Mibampator Research

Bioanalytical Techniques for MIBAMPATOR (B1677121) Quantification

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Bioanalytical methods are essential for determining drug concentrations in preclinical and clinical samples.

LC-MS/MS Methods for Quantification in Preclinical Biological Samples (e.g., plasma, brain tissue)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules like this compound in complex biological samples such as plasma and brain tissue. This method offers high sensitivity, selectivity, and speed. nih.govijper.orgmdpi.com

A validated LC-API/MS/MS method (BPLY451A) has been used for the analysis of this compound concentration in plasma samples. nih.gov This method demonstrated a lower limit of quantification (LLOQ) of 0.050 ng/mL and an upper limit of quantification (ULOQ) of 25.000 ng/mL. nih.gov Samples exceeding the ULOQ were diluted to fall within the calibrated range. nih.gov

LC-MS/MS methods generally involve sample preparation steps, chromatographic separation to isolate the analyte, and mass spectrometric detection for quantification. nih.govijper.orgmdpi.com For instance, methods for quantifying other compounds in plasma and brain tissue have employed techniques like single-step protein precipitation and specific chromatographic columns and mobile phases. nih.govmdpi.com Detection is typically performed using selected reaction monitoring (SRM) in either positive or negative electrospray ionization mode, depending on the compound's properties. nih.govijper.org These methods are validated to ensure accuracy, precision, sensitivity, and linearity within a defined range. nih.govijper.orgmdpi.com

While specific detailed parameters for this compound's LC-MS/MS method in preclinical brain tissue were not extensively detailed in the search results, the principles and techniques applied to similar compounds in brain tissue would be analogous, involving homogenization and extraction procedures prior to LC-MS/MS analysis. nih.govmdpi.com

Development of Assays for Metabolite Detection and Characterization

The metabolism of this compound in biological systems is an important aspect of its pharmacokinetic profile. Assays for metabolite detection and characterization are developed to identify and quantify the breakdown products of the parent compound. Incubation of this compound with microorganisms such as Actinoplanes missouriensis NRRL B3342 has been shown to generate several metabolites that were also detected in in vivo metabolism studies in preclinical species. cenmed.com

Techniques such as LC-MS, often coupled with high-resolution mass spectrometry (HRMS), are commonly employed for metabolite identification and structural characterization. sannova.net HRMS provides high mass accuracy, which is crucial for determining the elemental composition of metabolites. sannova.net The development of these assays involves analytical method development and validation to ensure accurate detection and characterization of metabolites in various biological matrices.

In Vitro Assay Development for Receptor Binding and Functional Activity

In vitro assays are fundamental for understanding the interaction of this compound with its target, the AMPA receptor, and evaluating its functional effects.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are considered a gold standard for measuring the affinity of a compound for its target receptor. giffordbioscience.comnih.gov These assays involve incubating a fixed concentration of a radiolabeled ligand that binds to the receptor with varying concentrations of the unlabeled test compound (this compound in this case) in membrane homogenates or cells expressing the receptor. giffordbioscience.comnih.govrevvity.com

By measuring the displacement of the radiolabeled ligand, the affinity of the unlabeled compound can be determined, typically expressed as an inhibition constant (Ki) or IC50 value. giffordbioscience.comrevvity.com Saturation binding experiments can also be performed with increasing concentrations of the radioligand to determine receptor density (Bmax) and the radioligand's dissociation constant (Kd). giffordbioscience.comnih.gov Radioligand binding assays are valuable for assessing the relative affinities of different compounds for the same receptor site. giffordbioscience.com

While specific radioligand binding data for this compound were not detailed in the search results, the general principles of these assays are applicable to studying its binding to AMPA receptors. researchgate.net

Electrophysiological Assays (e.g., patch-clamp) in Heterologous Expression Systems and Native Neurons

Electrophysiological techniques, particularly patch-clamp, are powerful tools for directly measuring the functional activity of ion channels like AMPA receptors in response to ligand binding. researchgate.netresearchgate.netmxwbio.com Patch-clamp allows for the recording of ion currents flowing through individual channels or across the entire cell membrane. mxwbio.com

These assays can be performed in heterologous expression systems, where AMPA receptors are artificially expressed in cell lines (e.g., HEK293 cells), or in native neurons. researchgate.netmoleculardevices.com Heterologous systems offer controlled environments for studying specific receptor subunits or complexes, while native neurons allow for the investigation of receptor function in a more physiological context. researchgate.netmoleculardevices.com

Patch-clamp can be used to assess various aspects of AMPAR function, including current amplitude, kinetics (activation, deactivation, desensitization), and modulation by compounds like this compound. researchgate.netresearchgate.net Studies using patch-clamp have investigated the effects of AMPAR modulators on synaptic transmission and neuronal excitability. researchgate.netresearchgate.netbiorxiv.org For example, patch-clamp recordings have been used to show how AMPAR modulators affect peak currents and single-channel conductance. researchgate.net

Calcium Imaging and Other Cell-Based Functional Assays

Calcium imaging is a widely used cell-based functional assay that measures changes in intracellular calcium concentration, which can serve as an indicator of receptor activity, particularly for receptors coupled to calcium signaling pathways or ion channels that are permeable to calcium. cellomicstech.combenthamopenarchives.comthermofisher.comnih.gov Fluorescent calcium indicators are loaded into cells, and changes in fluorescence intensity upon calcium binding are monitored using fluorescence microscopy or plate readers. benthamopenarchives.comthermofisher.comnih.gov

These assays can be used to screen for compounds that modulate receptor activity and to characterize their potency and efficacy. benthamopenarchives.comnih.gov Calcium flux assays are particularly relevant for studying receptors involved in intracellular calcium mobilization or influx. thermofisher.com

While direct application of calcium imaging specifically for this compound was not detailed in the search results, as an AMPAR PAM, its effects on AMPA receptor activity could indirectly influence intracellular calcium dynamics in certain cellular contexts, making calcium imaging a potentially relevant functional assay. thermofisher.com

Future Research Directions and Unexplored Avenues

Elucidation of MIBAMPATOR (B1677121) Interactions with Auxiliary AMPA Receptor Subunits (e.g., TARPs, CNIHs)

AMPA receptors in the brain associate with various auxiliary subunits, including Transmembrane AMPAR Regulatory Proteins (TARPs) and Cornichon Homologs (CNIHs). biorxiv.orgd-nb.infonih.gov These auxiliary subunits significantly influence AMPAR trafficking, gating, and pharmacological properties. d-nb.infonih.govnih.gov Research indicates that auxiliary proteins are predominant determinants of the differential efficacy of clinical candidates acting as AMPAR PAMs. researchgate.net Specifically, studies comparing this compound and another PAM, PF-04958242/BIIB104, on recombinant and native AMPARs found that the auxiliary protein incorporated into the receptor complexes was the primary molecular determinant shaping their modulatory activity on deactivation and decay. researchgate.net AMPARs containing the stargazin/γ2 TARP showed significantly greater slowing of deactivation by both PAMs compared to those incorporating γ8 TARP. researchgate.net Neither subunit composition (GluA1, A2, A4) nor flip/flop splice variants had a substantive effect on this differential modulation. researchgate.netmcgill.ca

Future research should focus on a detailed characterization of how this compound interacts with different auxiliary subunits. This includes:

Determining the binding sites and mechanisms of interaction between this compound and various TARP and CNIH subtypes.

Investigating how these interactions influence the conformational changes of the AMPAR complex upon this compound binding.

Elucidating the impact of specific auxiliary subunit compositions on the potency and efficacy of this compound's allosteric modulation.

Understanding these interactions at a molecular level is crucial for predicting and potentially tuning the pharmacological profile of this compound and related compounds for specific neuronal circuits or desired therapeutic effects.

Investigation of Cross-Talk with Other Neurotransmitter Systems at a Mechanistic Level (preclinical)

Alzheimer's disease and other neuropsychiatric disorders involve widespread dysregulation of multiple neurotransmitter systems, including cholinergic, noradrenergic, dopaminergic, and serotonergic systems, in addition to glutamatergic dysfunction. nih.govresearchgate.netmdpi.com While this compound is a selective AMPAR potentiator, its effects in complex biological systems may involve interactions or modulation of other neurotransmitter pathways. nih.gov

Preclinical research should explore the mechanistic basis of potential cross-talk between this compound-mediated AMPAR potentiation and other neurotransmitter systems. This could involve:

Studying the impact of this compound on the release, reuptake, and signaling of other neurotransmitters in relevant brain regions.

Investigating how chronic this compound administration might induce adaptive changes in other neurotransmitter systems.

Exploring potential synergistic or antagonistic effects when this compound is combined with agents targeting other neurotransmitter receptors.

Understanding these interactions is vital for predicting potential off-target effects, identifying optimal combination therapies, and gaining a more comprehensive understanding of this compound's system-level impact.

Development of Novel this compound-Inspired Chemical Entities with Tuned Pharmacological Profiles

This compound belongs to the biarylpropylsulfonamide group of AMPAR PAMs. wikipedia.org While this compound itself did not achieve market approval, the insights gained from its preclinical and clinical evaluation can inform the design of novel chemical entities. wikipedia.orgpharmakb.com The goal is to develop compounds with improved pharmacological profiles, such as enhanced target selectivity, reduced potential for off-target effects, and a wider therapeutic window. roehampton.ac.uk

Future research should leverage the structural information and mechanistic understanding of this compound's interaction with AMPARs and auxiliary subunits to design and synthesize novel compounds. This involves:

Structure-activity relationship (SAR) studies to identify chemical modifications that enhance desired properties (e.g., potency at specific AMPAR subtypes or auxiliary subunit complexes) and reduce undesired ones (e.g., proconvulsant activity). roehampton.ac.uk

Utilizing computational modeling and high-throughput screening approaches to identify promising lead compounds. researchgate.net

Developing compounds with tuned kinetic profiles, potentially focusing on "low-impact" potentiation to mitigate the risk of excitotoxicity associated with "high-impact" PAMs like this compound. wikipedia.orgroehampton.ac.uk

The development of this compound-inspired compounds with finely tuned pharmacological properties could lead to more effective and safer therapeutic agents for various neurological and psychiatric disorders.

Methodological Innovations for In Vivo Preclinical Characterization of AMPA Receptor Modulation

Accurately characterizing the in vivo effects of AMPAR PAMs like this compound in preclinical models is essential for predicting clinical outcomes and understanding mechanism-based toxicity. researchgate.net Traditional methods may not fully capture the complex dynamics of AMPAR modulation in intact neural circuits.

Future research should focus on developing and applying innovative methodologies for in vivo preclinical characterization, including:

Advanced electrophysiological techniques to measure AMPAR-mediated synaptic currents and plasticity in specific brain regions expressing different AMPAR subunit and auxiliary protein compositions. researchgate.netmdpi.com

In vivo imaging techniques (e.g., fMRI, PET) to assess the impact of this compound on neural circuit activity and connectivity. mdpi.com

Development of genetically engineered animal models with altered AMPAR subunit or auxiliary protein expression to study the effects of this compound in a more controlled manner.

Utilizing optogenetics or chemogenetics in combination with this compound administration to dissect the role of specific neuronal populations or circuits.

These methodological innovations will provide a more detailed and nuanced understanding of this compound's in vivo pharmacology, facilitating better translation of preclinical findings.

Addressing Challenges in Preclinical Translation of AMPA-PAMs

The history of AMPAR PAM development has been marked by challenges in translating promising preclinical results into clinical success. nih.govresearchgate.net Factors contributing to this include a narrow therapeutic window, mechanism-based toxicity (e.g., convulsions), and difficulty in demonstrating clinical efficacy in heterogeneous patient populations. wikipedia.orgroehampton.ac.ukresearchgate.net

Addressing the challenges in preclinical translation for AMPAR PAMs, including those inspired by this compound, requires a multi-faceted approach:

Developing preclinical models that better recapitulate the complexity and heterogeneity of human neurological and psychiatric disorders. nih.gov

Establishing clear exposure-response relationships in preclinical species to define the therapeutic index and predict safe and effective human doses. researchgate.net

Identifying preclinical biomarkers that are predictive of clinical efficacy and can be used to guide dose selection and patient stratification in clinical trials. mdpi.commdpi.com

Conducting thorough investigations into the potential for drug-drug interactions, particularly with medications commonly used in target patient populations. nih.gov

Overcoming these translational hurdles is critical for the successful development of future AMPAR PAM therapeutics.

Identification of Novel Preclinical Biomarkers for this compound Efficacy

The identification of reliable biomarkers is crucial for assessing target engagement, monitoring disease progression, and predicting treatment response in clinical trials. mdpi.commdpi.com The lack of a human target engagement biomarker for this compound in previous clinical trials was noted as a caveat. nih.gov

Future preclinical research should prioritize the identification and validation of novel biomarkers for this compound efficacy. This could involve exploring:

Electrophysiological biomarkers, such as changes in synaptic plasticity or neural oscillations, that are sensitive to AMPAR potentiation. mdpi.com

Neurochemical biomarkers, such as changes in neurotransmitter levels or downstream signaling molecules, that reflect AMPAR activity. nih.gov

Neuroimaging biomarkers, such as changes in regional brain activity or connectivity, that correlate with behavioral improvements. mdpi.com

Molecular biomarkers, such as changes in gene or protein expression related to AMPAR function or downstream pathways, potentially identified through proteomic or metabolomic approaches. mdpi.commdpi.com

Ideally, these preclinical biomarkers should be translatable to clinical settings to facilitate go/no-go decisions in early-phase trials and to personalize treatment strategies.

Q & A

Q. What is the mechanistic basis of Mibampator’s selective potentiation of AMPA receptors, and how can this be experimentally validated?

this compound enhances AMPA receptor activity by stabilizing the agonist-bound open-channel conformation, increasing glutamate efficacy. To validate this:

  • Use electrophysiological assays (e.g., whole-cell patch-clamp) in transfected HEK293 cells or primary neuronal cultures to measure receptor currents .
  • Compare dose-response curves of glutamate with/without this compound to calculate potentiation ratios (EC₅₀ shifts).
  • Employ radioligand binding assays to assess competitive interactions with known AMPA receptor modulators.
  • Reference structural studies (e.g., cryo-EM) to map binding sites .

Q. What standardized in vitro assays are recommended for evaluating this compound’s pharmacological profile?

Key assays include:

  • Receptor selectivity panels : Screen against other ionotropic glutamate receptors (NMDA, kainate) to confirm AMPA specificity.
  • Kinetic studies : Use stopped-flow fluorimetry to measure agonist binding and unbinding rates in the presence of this compound.
  • Cell viability assays (e.g., MTT) to rule off-target cytotoxicity at therapeutic concentrations .
  • Ensure consistency by adhering to IUPAC guidelines for compound characterization (e.g., purity ≥98% via HPLC) .

Q. How should researchers characterize this compound’s purity and stability in experimental settings?

  • Analytical chromatography : Employ HPLC or UPLC with UV/Vis detection, using a C18 column and acetonitrile/water gradients.
  • Mass spectrometry (LC-MS) for molecular weight confirmation.
  • Stability studies : Test compound integrity under varying pH, temperature, and storage conditions (e.g., -80°C vs. 4°C) over 1–6 months .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuroprotective efficacy across preclinical models be reconciled?

Contradictions may arise from:

  • Model-specific variables : Differences in animal strains (e.g., transgenic vs. wild-type rodents) or disease induction methods (e.g., ischemia vs. trauma).
  • Dosage and timing : Optimize therapeutic windows using pharmacokinetic (PK) studies to align brain exposure with injury phases .
  • Data triangulation : Combine behavioral outcomes (e.g., Morris water maze) with biomarkers (e.g., BDNF levels) and histopathology .
  • Apply meta-analysis frameworks to compare effect sizes across studies, adjusting for heterogeneity .

Q. What methodological strategies improve reproducibility in this compound’s electrophysiological studies?

  • Standardize recording conditions : Control temperature (22–25°C), solution osmolarity, and electrode resistance.
  • Blinded data acquisition : Randomize treatment groups and use automated analysis software to minimize bias.
  • Internal validation : Include positive controls (e.g., cyclothiazide) and negative controls (vehicle-only) in each experiment .
  • Report parameters per ARRIVE guidelines (e.g., sample size justification, exclusion criteria) .

Q. How can researchers design studies to explore this compound’s potential beyond AMPA potentiation (e.g., synaptic plasticity or cross-talk with metabotropic receptors)?

  • Integrated approaches : Combine electrophysiology with calcium imaging to track downstream Ca²⁺ dynamics (e.g., NMDA receptor crosstalk).
  • Gene-editing tools : Use CRISPR/Cas9 to silence mGluR subtypes in neuronal cultures, assessing this compound’s effects on plasticity markers (e.g., PSD-95).
  • In vivo long-term potentiation (LTP) studies : Apply theta-burst stimulation in hippocampal slices post-Mibampator treatment, quantifying dendritic spine density via confocal microscopy .

Q. What statistical and computational methods are optimal for analyzing dose-response and time-course data in this compound studies?

  • Non-linear regression : Fit dose-response curves using the Hill equation (GraphPad Prism, R packages).
  • Bayesian hierarchical modeling : Account for inter-experiment variability in multi-center trials.
  • Machine learning : Apply clustering algorithms to identify subpopulations with divergent responses (e.g., responders vs. non-responders) .

Methodological Pitfalls and Solutions

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Quality control protocols : Require vendors to provide NMR, HPLC, and elemental analysis certificates for each batch.
  • In-house validation : Re-test critical batches using standardized assays (e.g., receptor binding affinity).
  • Document synthesis conditions (e.g., solvent purity, reaction time) to trace variability sources .

Q. What ethical and practical considerations apply when transitioning this compound studies from rodents to non-human primates (NHPs)?

  • Ethics : Adhere to 3R principles (Replacement, Reduction, Refinement); justify NHP use over lower species.
  • PK/PD modeling : Scale dosages using allometric principles and monitor cerebrospinal fluid (CSF) levels to confirm brain penetration.
  • Behavioral paradigms : Use touchscreen-based cognitive tasks compatible with NHPs to assess functional outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.